molecular formula C18H14ClN3O B11625086 5-[(4-Chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

5-[(4-Chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11625086
M. Wt: 323.8 g/mol
InChI Key: JEFODDWUFFCHNF-UHFFFAOYSA-N
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Description

5-[(4-Chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound with a molecular formula of C18H14ClN3O It is characterized by the presence of a chlorobenzyl group, a methylphenyl group, and an oxazole ring with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent like phosphorus oxychloride (POCl3).

    Introduction of the chlorobenzyl group: This step involves the reaction of the oxazole intermediate with 4-chlorobenzylamine under conditions that promote nucleophilic substitution.

    Addition of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the oxazole intermediate reacts with a methylphenyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylic and aromatic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines.

Scientific Research Applications

5-[(4-Chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-Chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chlorobenzyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
  • 5-[(4-Chlorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Uniqueness

5-[(4-Chlorobenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methylamino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H14ClN3O/c1-12-2-6-14(7-3-12)17-22-16(10-20)18(23-17)21-11-13-4-8-15(19)9-5-13/h2-9,21H,11H2,1H3

InChI Key

JEFODDWUFFCHNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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